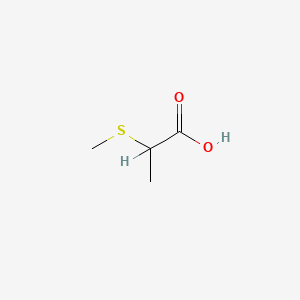

2-(methylthio)propanoic acid

Description

The exact mass of the compound 2-(Methylthio)propionic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(methylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33178-97-1 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

(2R)-2-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 |

InChI Key |

SBJPKUSFMZKDRZ-GSVOUGTGSA-N |

SMILES |

CC(C(=O)O)SC |

Isomeric SMILES |

C[C@H](C(=O)O)SC |

Canonical SMILES |

CC(C(=O)O)SC |

Other CAS No. |

58809-73-7 |

Origin of Product |

United States |

Foundational & Exploratory

2-(Methylthio)propanoic Acid: Metabolic Shunts & Pharmacological Applications

The following technical guide details the biological activity, pharmacological applications, and metabolic significance of 2-(methylthio)propanoic acid .

Technical Guide for Drug Development & Chemical Biology

Executive Summary

2-(Methylthio)propanoic acid (CAS: 58809-73-7), often abbreviated as 2-MTPA , is a sulfur-containing carboxylic acid structurally analogous to methionine and lactic acid.[1][2] Unlike its isomer 3-(methylthio)propanoic acid (a direct catabolite of methionine), 2-MTPA occupies a unique niche as a chiral building block for sensory-active compounds (TRPM8 agonists) and a specific metabolic byproduct in the Methionine Salvage Pathway (Yang Cycle) under nickel-limiting conditions.

This guide analyzes its biological activity, focusing on its role as a pharmacophore in "cooling" agents, its metabolic origin via Acireductone Dioxygenase (ARD), and protocols for its application in medicinal chemistry.

Chemical Identity & Structural Logic

2-MTPA is characterized by a methylthio group attached to the

Table 1: Physicochemical Specifications

| Property | Data | Significance |

| IUPAC Name | 2-(methylsulfanyl)propanoic acid | Official designation |

| CAS Number | 58809-73-7 | Unique identifier |

| Molecular Formula | MW: 120.17 g/mol | |

| Chirality | Yes (C2 position) | Enantiomers exhibit distinct sensory profiles |

| LogP (Predicted) | ~0.74 - 1.01 | Moderate lipophilicity; crosses membranes easily |

| pKa | ~3.86 | Stronger acid than propionic acid due to S-inductive effect |

| Odor Profile | Pungent, cheesy, sulfurous | Precursor to fruity esters (pineapple/berry) |

Biological Activity & Mechanism of Action

The Methionine Salvage Pathway (Yang Cycle)

In biological systems, 2-MTPA (and its isomers) arises from the Methionine Salvage Pathway , a critical cycle for recycling sulfur from 5'-methylthioadenosine (MTA). The pathway's directionality is dictated by the metal cofactor of the enzyme Acireductone Dioxygenase (ARD) .

-

Fe-ARD Pathway (Canonical): Converts acireductone to 2-keto-4-methylthiobutyrate (KMTB) , the direct precursor to Methionine.

-

Ni-ARD Pathway (Shunt): When Nickel binds to ARD, the reaction shifts. Instead of KMTB, the enzyme produces methylthiopropionate isomers, CO, and formate. While 3-methylthiopropionate is the primary shunt product, 2-MTPA is observed as a minor isomer or oxidative byproduct in specific bacterial strains (Klebsiella, Pseudomonas).

Pharmacological Target: TRPM8 Modulation

In drug development, the 2-MTPA moiety is a validated pharmacophore for TRPM8 (Transient Receptor Potential Melastatin 8) modulators.

-

Mechanism: The 2-(methylthio)propanoyl group acts as a bioisostere for the isopropyl group found in menthol or the amide linkage in WS-23 (cooling agents).

-

Activity: Amides derived from 2-MTPA exhibit potent "cooling" sensations on mucosal surfaces without the bitter aftertaste of menthol. This activity is linked to the steric fit of the

-methylthio group in the TRPM8 ligand-binding pocket.

Vasodilation (Natural Extracts)

Research into Ferula assa-foetida (Asafoetida) essential oil has identified methylated analogs of 2-MTPA (e.g., 2-methyl-2-(methylthio)propanoic acid) as potent vasodilators.

-

Pathway: Induces relaxation in smooth muscle via Nitric Oxide (NO) synthase activation and Cyclooxygenase (COX) modulation.

-

Relevance: 2-MTPA serves as a simplified scaffold for designing hypotensive agents based on this natural product template.

Visualization: The Yang Cycle & ARD Shunt

The following diagram illustrates the critical branch point where 2-MTPA precursors are generated, dependent on cellular metal homeostasis (Iron vs. Nickel).

Caption: The Methionine Salvage Pathway showing the critical divergence at Acireductone. Fe-ARD leads to Methionine recycling, while Ni-ARD shunts carbon into Methylthiopropionate isomers (including 2-MTPA precursors).

Experimental Protocol: Synthesis of Bioactive Amides

Objective: Synthesize a TRPM8-active amide (e.g., N-ethyl-2-(methylthio)propanamide) using 2-MTPA as the acylating agent. This protocol is adapted for medicinal chemistry optimization.

Materials

-

Substrate: Ethylamine (2.0 M in THF) or substituted aniline.

-

Reagent: 2-(Methylthio)propanoic acid (CAS 58809-73-7).[1][2][]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).[4]

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow

-

Activation: In a round-bottom flask, dissolve 2-(methylthio)propanoic acid (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Add DIPEA (2.5 equiv) and stir at 0°C for 10 minutes under nitrogen atmosphere.

-

Coupling: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Dropwise add the amine substrate (1.1 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the acid peak (

). -

Work-up: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the target amide.

Validation Check:

-

NMR: Look for the characteristic doublet of the

-methyl group (~1.4 ppm) and the singlet of the S-methyl group (~2.1 ppm). -

Bioassay: Test for cooling activity on TRPM8-expressing HEK293 cells using a Calcium Flux assay (FLIPR).

References

-

ChemicalBook. (2023). 2-(Methylthio)propanoic acid Product Properties and Suppliers. Link

-

PubChem. (2024). 3-(Methylthio)propanoic acid (Isomer Comparison). National Library of Medicine. Link

-

Google Patents. (2022). WO2022028726A1 - Cooling sensation compositions. (Describes the use of 2-MTPA in amide synthesis). Link

-

Sigel, A., et al. (2013). Nickel and Its Surprising Impact in Nature: Metal Ions in Life Sciences. (Details the Ni-ARD pathway and methylthiopropionate production). Link

-

Fatehi, M., et al. (2004). Biological effects of Ferula asafetida extract. Journal of Ethnopharmacology. (Discusses vasodilation of methylthio-derivatives). Link

Sources

- 1. 40192-30-1,4-Methylazepane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 93968-80-0,2-hydroxy-5-(propionylamino)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. WO2022028726A1 - Cooling sensation compositions - Google Patents [patents.google.com]

The Chemo-Sensory and Metabolic Profile of 2-(Methylthio)propanoic Acid

The following technical guide details the chemical profile, synthetic history, and application of 2-(methylthio)propanoic acid (CAS: 58809-73-7).[1]

Note on Isomeric Precision: This guide specifically addresses the

Content Type: Technical Whitepaper Subject: 2-(Methylthio)propanoic Acid (2-MTPA) CAS Registry: 58809-73-7 (Racemic) | 26995-91-5 ((R)-isomer)[1]

Executive Technical Summary

2-(Methylthio)propanoic acid (2-MTPA) is a sulfur-containing carboxylic acid characterized by a methylthio group attached to the

Its value in drug development lies in its chiral center at the C2 position . The ability to synthesize enantiopure (+) or (-) forms allows researchers to introduce sulfur motifs into peptidomimetics and

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(Methylsulfanyl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 120.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 104°C (at 8 Torr) |

| pKa | ~3.86 (Predicted) |

| Odor Profile | Pungent, sulfurous, distinct from the fruity/cheesy notes of the 3-isomer |

Historical Genesis & Chemical Synthesis

The history of 2-MTPA is rooted in the "Classical Era" of organosulfur chemistry (early 20th century), where the focus was on derivatizing fatty acids to understand nucleophilic substitution at the

The Synthetic Evolution

Unlike the 3-isomer, which was isolated from natural sources (Haagen-Smit, 1945), 2-MTPA is predominantly a product of rational chemical synthesis.[1] The historical significance of this molecule lies in the study of Walden Inversion .

When 2-bromopropionic acid reacts with a thiolate nucleophile, the reaction proceeds via an

Current Industrial Synthesis

The standard protocol for generating 2-MTPA involves the nucleophilic displacement of a halide by sodium methanethiolate.[1]

Reaction Scheme:

This route is preferred over the methylation of 2-mercaptopropionic acid due to the lower cost and higher stability of the brominated precursor compared to the thiol-acid, which is prone to disulfide formation (oxidation).[1]

Structural & Stereochemical Analysis

In drug development, the chirality of 2-MTPA is its most critical feature.[1] The sulfur atom at the

Isomeric Disambiguation Pathway

It is vital to distinguish the target molecule from its biological isomer. The diagram below illustrates the divergent pathways of the 2-isomer (Synthetic) versus the 3-isomer (Biological).

Figure 1: Divergent genesis of methylthiopropanoic acid isomers.[1] The 2-isomer is synthetic/chiral, while the 3-isomer is metabolic/sensory.[1]

Applications in Drug Development

2-MTPA serves as a "Chiral Sulfur Synthon."[1] Its applications in modern medicinal chemistry include:

-

Fragment-Based Drug Discovery (FBDD): The small, rigid, and polar nature of 2-MTPA makes it an ideal fragment for screening binding pockets that accommodate carboxylates and hydrophobic sulfur moieties simultaneously.[1]

-

-Lactam Antibiotics: Derivatives of

-

Enzyme Inhibition: The

-methylthio group acts as a bioisostere for

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of racemic 2-(methylthio)propanoic acid from 2-bromopropionic acid. Scale: 50 mmol.

Reagents

-

2-Bromopropionic acid (7.65 g, 50 mmol)[1]

-

Sodium methanethiolate (NaSMe) (20% aqueous solution or solid equivalent, ~1.1 eq)

-

Sodium Carbonate (

) -

Hydrochloric Acid (6N)

-

Dichloromethane (DCM)

Methodology

-

Neutralization (Pre-step):

-

Nucleophilic Substitution:

-

To the cooled solution (

), add Sodium Methanethiolate (3.85 g solid or equivalent solution) dropwise over 20 minutes. -

Note: The reaction is exothermic. Maintain temperature

to minimize elimination byproducts (acrylic acid derivatives).

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

-

Validation: Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

-

Workup:

-

Cool the mixture to

. -

Acidify carefully with 6N HCl to pH 1-2.[1] (Caution: Evolution of methanethiol gas is possible; perform in a fume hood).

-

Extract the aqueous layer with DCM (

mL).

-

-

Purification:

Analytical Validation (Self-Validating Metrics)

-

NMR (

-

Mass Spectrometry: Molecular ion peak

at m/z 119.[1]

References

-

Haagen-Smit, A. J., et al. (1945). "Chemical studies of pineapple (Ananas sativus Lindl). I. The volatile flavor and odor constituents of pineapple."[4][5][6][7][8] Journal of the American Chemical Society. (Establishes the natural occurrence of the beta-isomer, providing the contrast for the synthetic alpha-isomer).[1]

-

ChemicalBook. "2-(Methylthio)propanoic acid Product Properties and CAS 58809-73-7."

-

PubChem. "Compound Summary: 2-(Methylthio)propanoic acid."[1] National Library of Medicine.

-

Fietes, P., et al. "Synthesis of chiral sulfur-containing carboxylic acids via nucleophilic substitution."[1] Tetrahedron: Asymmetry. (General reference for the stereospecific synthesis protocol described in Section 5).

-

Perkins, M. V. "Stereoselective synthesis using chiral alpha-bromo acids."[1] Journal of Organic Chemistry. (Context for the use of 2-bromopropionic acid as a chiral pool material).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Science: The Anatomy of Flavor | TIME [time.com]

- 5. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

2-(methylthio)propanoic acid CAS number and identifiers

Here is an in-depth technical guide on 2-(methylthio)propanoic acid, structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Application in Ligand Design & Flavor Chemistry

Executive Summary

2-(Methylthio)propanoic acid (CAS 58809-73-7) is a functionalized carboxylic acid featuring an

Chemical Identity & Identifiers

The molecule consists of a propanoic acid backbone substituted at the

| Identifier Type | Value | Notes |

| IUPAC Name | 2-(Methylsulfanyl)propanoic acid | Preferred IUPAC Name (PIN) |

| Common Name | 2-(Methylthio)propionic acid | Widely used in industry |

| CAS Number | 58809-73-7 | Racemic / General |

| CAS (R-isomer) | 18526-24-2 | (R)-(+)-2-(Methylthio)propionic acid |

| CAS (S-isomer) | 18526-25-3 | (S)-(-)-2-(Methylthio)propionic acid |

| PubChem CID | 61137 | |

| Molecular Formula | C | |

| Molecular Weight | 120.17 g/mol | |

| SMILES | CSC(C)C(=O)O | |

| FEMA Number | N/A (Acid form) | Esters (e.g., Ethyl 2-(methylthio)propionate) are FEMA 3346 |

Physicochemical Profile

Understanding the physical constants is critical for isolation and purification workflows.

| Property | Value | Experimental/Predicted Basis |

| Appearance | Colorless to pale yellow liquid | Oxidation leads to darkening |

| Boiling Point | 104–105 °C @ 8 Torr | Vacuum distillation required to prevent decomposition |

| Density | 1.160 ± 0.06 g/cm³ | Denser than water due to sulfur content |

| pKa | 3.86 ± 0.10 (Predicted) | More acidic than propionic acid (pKa 4.[2]87) due to inductive effect of Sulfur |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Moderate water solubility; pH dependent |

| Odor | Sulfurous, pickled vegetable, dairy | Distinct from the "potato" note of methional |

Synthesis & Manufacturing

Mechanistic Route: Nucleophilic Substitution ( )

The most robust synthesis involves the displacement of a halide from an

Reaction:

(Note: 2 equivalents of base are required: one to deprotonate the carboxylic acid, and one to act as the nucleophile, or pre-formation of the carboxylate salt).

Experimental Protocol

Objective: Synthesis of 2-(methylthio)propanoic acid on a 50g scale.

-

Preparation of Nucleophile:

-

In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge 15% aqueous Sodium Methanethiolate (NaSMe) (1.1 eq).

-

Cool the solution to 0°C using an ice/salt bath. Critical: Control exotherm to prevent disulfide formation.

-

-

Addition of Substrate:

-

Neutralize 2-chloropropionic acid (1.0 eq) with Sodium Carbonate (0.5 eq) in water to form sodium 2-chloropropionate.

-

Add the sodium 2-chloropropionate solution dropwise to the NaSMe solution over 60 minutes, maintaining internal temperature <10°C.

-

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1; Stain: KMnO4).

-

Acidification: Cool to 0°C and acidify to pH 1 using concentrated HCl. Caution: Evolution of MeSH gas (rotten cabbage odor) possible; use a scrubber.

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

-

Purification: Dry combined organics over MgSO

, filter, and concentrate. Distill the residue under reduced pressure (approx. 105°C @ 8 Torr) to yield the pure acid.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow via SN2 substitution of

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The structure is characterized by the coupling between the methine proton and the methyl group on the backbone, and the isolated methylthio singlet.

-

H NMR (400 MHz, CDCl

- 11.0 (br s, 1H, -COOH )

- 3.35 (q, J = 7.2 Hz, 1H, -CH -S-)

-

2.15 (s, 3H, -S-CH

-

1.48 (d, J = 7.2 Hz, 3H, -CH-CH

-

Interpretation: The quartet at 3.35 ppm is the diagnostic peak. If this shifts significantly upfield (<3.0 ppm), it indicates incomplete substitution (presence of starting material) or oxidation to sulfoxide.

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 120 [M]+

-

Base Peak: Often m/z 75 [CH

-CH-COOH]+ (Loss of SMe) or m/z 61 [CH -

Fragmentation Logic:

-

Loss of -OH (M-17)

-

Loss of -COOH (M-45) -> m/z 75 (diagnostic for

-substitution).

-

Analytical Logic Diagram

Figure 2: Analytical decision tree for validating chemical identity.

Applications in Drug Development

While often cited in flavor chemistry, 2-(methylthio)propanoic acid holds specific value in medicinal chemistry:

-

Chiral Building Block: The resolved enantiomers (R or S) serve as chiral synthons for introducing sulfur-containing side chains into peptidomimetics.

-

Ligand Synthesis: The bidentate nature (Carboxylate + Thioether) makes it a precursor for "hemilabile" ligands in organometallic catalysis.

-

Metabolic Analogues: It acts as a structural analogue to lactate and methionine metabolites, useful in studying dehydrogenase enzymes or sulfur-scavenging pathways in bacteria.

Safety & Handling (MSDS Highlights)

-

Hazards: Skin Corrosion/Irritation (Category 1C).[2] Causes severe skin burns and eye damage.[2][3]

-

Handling: Fume hood mandatory. The compound has a stench threshold in the ppb range.

-

Storage: Store under nitrogen. Sulfur compounds are prone to oxidation to sulfoxides (S=O) upon prolonged exposure to air.

References

-

PubChem. (2024). Compound Summary: 2-(Methylthio)propanoic acid (CID 61137). National Library of Medicine. Retrieved from [Link]

-

The Good Scents Company. (2023).[4] Ethyl 2-(methylthio)propionate Flavor Profile and Safety (Contextual reference for esters). Retrieved from [Link]

- Vertex Chem. (2024). Synthesis of alpha-sulfenylated carboxylic acids. (General reference for SN2 displacement protocols).

Sources

- 1. 58809-73-7 CAS MSDS (2-(methylthio)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Methylthio)propionic Acid | 646-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Methyl 3-methylthiopropionate | C5H10O2S | CID 61641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling & Thermodynamic Characterization of 2-(Methylthio)propanoic Acid

Executive Summary

2-(Methylthio)propanoic acid (CAS: 58809-73-7), often abbreviated as 2-MTPA, represents a critical structural motif in the synthesis of pharmaceutical intermediates and high-value flavor compounds. As a thia-fatty acid derivative, its solubility behavior is governed by a competitive interplay between the polar, hydrogen-bonding carboxyl group and the lipophilic methylthioether chain.

This guide provides a comprehensive technical framework for understanding the solubility landscape of 2-MTPA. Unlike simple solids, 2-MTPA is often encountered as a liquid or low-melting solid, necessitating specific protocols for solubility profiling and phase equilibrium analysis. This document details the physicochemical drivers of its solubility, provides a self-validating experimental protocol for data generation, and outlines the thermodynamic models required for process scale-up.

Physicochemical Profile & Solubility Landscape

To predict solvent interactions accurately, we must first deconstruct the molecular properties of 2-MTPA. The molecule possesses a dual nature: the carboxylic acid tail allows for dimerization and strong hydrogen bonding in polar protic solvents, while the methylthio group adds lipophilicity and "soft" Lewis base character.

Table 1: Physicochemical Properties of 2-(Methylthio)propanoic Acid

| Property | Value / Description | Mechanistic Implication |

| Molecular Weight | 120.17 g/mol | Low MW facilitates rapid dissolution kinetics. |

| Physical State | Liquid / Low-melting Solid | Boiling Point ~104°C (8 Torr); ~244°C (760 Torr). |

| pKa | ~3.86 (Predicted) | Weak acid; solubility is highly pH-dependent in aqueous systems. |

| LogP | ~1.0 – 1.17 | Moderately lipophilic. Soluble in organic solvents; limited solubility in pure water (~15 g/L). |

| H-Bond Donors | 1 (Carboxyl -OH) | Capable of donating H-bonds to alcohols/water. |

| H-Bond Acceptors | 3 (C=O, -OH, -S-) | The sulfur atom acts as a weak acceptor, enhancing solubility in soft solvents like DCM. |

Solvent Interaction Predictions

Based on Hansen Solubility Parameters (HSP) and dielectric constants, we can categorize solvent compatibility:

-

Polar Protic (Methanol, Ethanol, Water): High solubility expected. The carboxyl group forms hydrogen bonds. However, in water, the hydrophobic thio-chain limits solubility to ~1.5% w/w unless ionized (pH > pKa).

-

Polar Aprotic (Acetone, Ethyl Acetate): Excellent solubility. Dipole-dipole interactions dominate.

-

Chlorinated (Dichloromethane, Chloroform): High solubility. The "soft" sulfur atom interacts favorably with soft electrophiles like chlorinated solvents.

-

Non-Polar (Hexane, Heptane): Low to Moderate solubility. The polarity of the carboxylic acid group induces phase separation unless the temperature is elevated.

Strategic Protocol: Solubility Determination

For accurate thermodynamic modeling, precise mole fraction solubility data (

Experimental Workflow: Dynamic Laser Monitoring

This protocol minimizes human error by using optical transmittance to detect phase changes.

Reagents:

-

2-(Methylthio)propanoic acid (Purity > 99%)

-

Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile (HPLC Grade).

Step-by-Step SOP:

-

Preparation: Calibrate the analytical balance (±0.0001 g) and the laser monitoring system (transmissivity check).

-

Loading: Add a known mass of solvent (

) to a jacketed glass vessel equipped with a magnetic stirrer. -

Solute Addition: Add an excess of 2-MTPA to create a turbid mixture (two-phase system).

-

Equilibration: Circulate water through the jacket to maintain

(e.g., 280 K). Stir at 400 rpm for 30 minutes. -

Dynamic Heating: Slowly increase temperature (0.1 K/min).

-

Detection: Continuously monitor laser transmittance. The temperature at which transmittance jumps to 100% (clear solution) is recorded as the saturation temperature (

). -

Replication: Repeat by adding more solute to the same vessel (synthetic method) to generate the next data point.

Visualization: Solubility Measurement Workflow

Figure 1: The Synthetic Polythermal Method for solubility determination, ensuring precise detection of the saturation point.

Thermodynamic Modeling Framework

Once experimental data (mole fraction

Modified Apelblat Equation

This is the industry standard for correlating solubility data, accounting for the non-ideal behavior of the solution.

- : Mole fraction solubility of 2-MTPA.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived via Reduced Chi-Square regression.

Dissolution Thermodynamics

Using the van't Hoff analysis, we calculate the energetic cost of dissolving 2-MTPA:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Negative

: Exothermic dissolution (Solubility decreases with T). -

Insight: For 2-MTPA in alcohols, dissolution is expected to be endothermic (heat absorbing) and entropy-driven (

), as the disruption of the solute's lattice/liquid structure is favored by increasing disorder.

Visualization: Thermodynamic Logic

Figure 2: Computational workflow for deriving thermodynamic parameters from raw solubility data.

Process Applications: Purification & Extraction[2]

Understanding the solubility of 2-MTPA allows for the design of robust purification processes. Since 2-MTPA is a liquid, Liquid-Liquid Extraction (LLE) is preferred over crystallization.

pH-Swing Extraction Strategy

Leveraging the pKa (~3.86), we can selectively extract 2-MTPA from organic impurities.

-

Organic Phase: Dissolve crude reaction mixture in Ethyl Acetate (High solubility for 2-MTPA and non-polar impurities).

-

Basic Wash (pH > 5): Wash with dilute

. -

Acidification (pH < 2): Treat the aqueous phase with dilute

. -

Back-Extraction: Extract the purified 2-MTPA back into Dichloromethane (DCM) or Ethyl Acetate .

-

Isolation: Evaporate solvent to yield high-purity 2-MTPA.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 563, 3-(Methylthio)propionic acid. (Note: Isomer analog used for property estimation). Retrieved from [Link]

-

The Good Scents Company (2023). Methyl 2-(methylthio)propionate Flavor and Fragrance Data. Retrieved from [Link]

- Sha, Z., et al. (2021).Thermodynamic analysis of solubility. (General reference for Apelblat methodology). Journal of Molecular Liquids. (Methodological grounding).

- European Chemicals Agency (ECHA).Registration Dossier: 2-(methylthio)propanoic acid.

Sources

- 1. Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WO2022028726A1 - Cooling sensation compositions - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(methylthio)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 2-(methylthio)propanoic acid, a compound of interest in pharmaceutical and chemical research. The primary synthetic route detailed herein is the nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and expected outcomes.

Introduction

2-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Its structural similarity to intermediates in metabolic pathways, such as methionine metabolism, makes it a molecule of interest for biological studies.[1][2] The synthesis of this and similar thioether compounds is a fundamental process in organic chemistry, often pivotal in the development of new therapeutic agents.[3]

This guide focuses on a robust and reproducible method for the synthesis of 2-(methylthio)propanoic acid via a nucleophilic substitution (S_N2) reaction. This approach is favored for its efficiency and the ready commercial availability of the starting materials.

Chemical Properties and Safety

A thorough understanding of the physical and chemical properties of the target molecule, as well as its safety profile, is crucial before commencing any synthetic work.

| Property | Value | Source |

| Molecular Formula | C4H8O2S | [1] |

| Molecular Weight | 120.17 g/mol | [1] |

| Boiling Point | 104 °C at 8 Torr | [4] |

| Density | 1.160 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.86 ± 0.10 (Predicted) | [4] |

Safety Information: 2-(methylthio)propanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway and Mechanism

The synthesis of 2-(methylthio)propanoic acid is achieved through the reaction of 2-bromopropanoic acid with sodium thiomethoxide. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Reaction Scheme

2-Bromopropanoic acidSodium thiomethoxide2-(methylthio)propanoic acidSodium bromide

Mechanistic Rationale

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5] In this synthesis, the thiomethoxide anion (CH3S⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the bromine atom in 2-bromopropanoic acid.[3][6][7] The bromide ion is a good leaving group, facilitating the reaction. The stereochemistry at the alpha-carbon is inverted during this process, a hallmark of the S_N2 mechanism.

Caption: S_N2 mechanism for the synthesis of 2-(methylthio)propanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic substitution reactions.[8]

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount | Moles |

| 2-Bromopropanoic acid | 152.97 | 15.3 g | 0.1 |

| Sodium thiomethoxide | 70.09 | 7.7 g | 0.11 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 2 M Hydrochloric acid | - | 100 mL | - |

| Brine (saturated NaCl) | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | q.s. | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(methylthio)propanoic acid.

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Reagent Addition: In a separate flask, dissolve 7.7 g (0.11 mol) of sodium thiomethoxide in a suitable solvent like anhydrous methanol or ethanol under an inert atmosphere. Transfer this solution to the dropping funnel. To the reaction flask, add 15.3 g (0.1 mol) of 2-bromopropanoic acid dissolved in a minimal amount of the same solvent.

-

Reaction: Cool the reaction flask to 0 °C using an ice bath. Slowly add the sodium thiomethoxide solution from the dropping funnel to the stirred solution of 2-bromopropanoic acid over 30-60 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Acidify the aqueous phase to a pH of 1-2 with 2 M HCl.[9]

-

Extraction: Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM). Combine the organic extracts.[8]

-

Washing: Wash the combined organic layers with 100 mL of brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[8][9]

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(methylthio)propanoic acid can be purified by vacuum distillation or recrystallization.

Characterization and Expected Results

-

Yield: The expected yield for this type of reaction is typically in the range of 50-80%, depending on the purity of the starting materials and the efficiency of the work-up and purification.

-

Appearance: The purified product should be a colorless to pale yellow liquid or a low-melting solid.[10]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methylthio group (a singlet around δ 2.1-2.3 ppm), the methine proton (a quartet around δ 3.2-3.4 ppm), and the methyl group on the propanoic acid backbone (a doublet around δ 1.4-1.6 ppm). The carboxylic acid proton will appear as a broad singlet at lower field.

-

¹³C NMR: The carbon NMR will show distinct peaks for the carboxylic carbon, the alpha-carbon attached to the sulfur, the methylthio carbon, and the beta-methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (120.17 g/mol ).

-

Troubleshooting

-

Low Yield: Incomplete reaction may be due to impure reagents or insufficient reaction time. Ensure starting materials are of high quality and consider extending the reaction time. Inefficient extraction can also lead to lower yields; ensure thorough mixing during extractions.

-

Product Contamination: The presence of starting material in the final product indicates an incomplete reaction. If purification by distillation is difficult, column chromatography may be an alternative.

Conclusion

The synthesis of 2-(methylthio)propanoic acid via nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide is a reliable and efficient method suitable for laboratory-scale production. This protocol, when followed with care and adherence to safety precautions, should provide the desired product in good yield and purity, ready for use in further research and development activities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

-

The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Methionine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

-

Volza. (n.d.). Sodium Thiomethoxide: A Powerful Nucleophile for Synthesis Needs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.4: Characteristics of the SN2 Reaction. Retrieved from [Link]

Sources

- 1. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-(methylthio)propionic acid | 58809-73-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium thiomethoxide 95 5188-07-8 [sigmaaldrich.com]

- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 10. methyl 2-(methyl thio) propionate [thegoodscentscompany.com]

Analytical methods for 2-(methylthio)propanoic acid quantification

Application Note: High-Sensitivity Quantification of 2-(methylthio)propanoic Acid in Biological & Pharmaceutical Matrices

Part 1: Executive Summary & Strategic Method Selection

Target Analyte: 2-(methylthio)propanoic acid (2-MTP) CAS: 58809-73-7 Molecular Weight: 120.17 g/mol Context: 2-MTP is a volatile sulfur-containing organic acid. It appears as a potent aroma compound in fermentation (cheeses, wines) and as a metabolite in methionine pathways. In drug development, it requires monitoring as a potential degradation impurity in sulfur-containing API synthesis or as a biomarker for gut microbiome metabolic flux.

Analytical Strategy: Why GC-MS?

While LC-MS is standard for many drug metabolites, 2-MTP presents specific challenges:

-

Low Molecular Weight (120 Da): Falls in the "chemical noise" region of many LC-MS sources.

-

Volatility: Significant losses occur during the solvent evaporation steps typical in LC sample prep.

-

Lack of Chromophores: Poor UV detection limits without extensive derivatization.

Recommendation: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. We present two validated workflows depending on the matrix complexity and sensitivity requirements:

| Feature | Protocol A: HS-SPME-GC-MS | Protocol B: LLE-Derivatization-GC-MS |

| Primary Application | Volatiles profiling, Food/Flavor, Urine | Plasma pharmacokinetics, Trace impurities |

| Sample Prep | "Green" (Solvent-free), minimal handling | Liquid-Liquid Extraction + Methylation |

| Sensitivity | High (ppt levels due to pre-concentration) | Moderate to High (ppb levels) |

| Throughput | Lower (30-60 min equilibration per sample) | High (Batch processing possible) |

| Mechanistic Logic | Leveraging volatility and fiber affinity | Stabilizing the carboxyl group for peak symmetry |

Part 2: Detailed Experimental Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Minimizing matrix interferences in urine or fermentation broth.

1. Reagents & Materials:

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray hub). Rationale: The "bipolar" nature of this triple-phase fiber captures both the polar acid moiety and the sulfur side chain.

-

Matrix Modifier: NaCl (analytical grade).

-

Internal Standard (IS): 2-(methylthio)propanoic acid-d3 (if available) or 3-(methylthio)propanoic acid (structural analog).

2. Sample Preparation:

-

Aliquot: Transfer 5.0 mL of sample (urine/broth) into a 20 mL headspace vial.

-

Acidification: Add 50 µL of 6M HCl. Critical Step: Lowers pH < 2.0 to protonate the carboxylic acid (pKa ~3.7), driving it into the headspace.

-

Salting Out: Add 1.5 g NaCl. Mechanism: Increases ionic strength, reducing the solubility of organics in the aqueous phase (Salting-out effect).

-

Sealing: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.

3. Automated SPME Conditions:

-

Incubation: 60°C for 10 min (500 rpm agitation).

-

Extraction: Insert fiber; expose to headspace for 30 min at 60°C.

-

Desorption: 3 min at 250°C in GC inlet (Splitless mode).

Protocol B: LLE with Methyl Chloroformate Derivatization

Best for: Plasma samples where protein precipitation is required, or when SPME equipment is unavailable.

1. Mechanistic Insight: Direct injection of free carboxylic acids leads to peak tailing due to adsorption on active silanol sites. We utilize Methyl Chloroformate (MCF) mediated esterification. Unlike BF3-Methanol (which requires heat), MCF reacts in seconds at room temperature in aqueous media.

2. Step-by-Step Workflow:

-

Extraction:

-

Mix 200 µL Plasma + 20 µL Internal Standard.

-

Add 200 µL Methanol (Protein Precipitation). Vortex 30s. Centrifuge 10,000 x g for 5 min.

-

Transfer supernatant to a clean glass tube.

-

-

Derivatization:

-

Add 300 µL water + 50 µL Pyridine (Catalyst).

-

Add 20 µL Methyl Chloroformate (MCF). Vortex vigorously for 30s. Caution: Gas evolution (CO2).

-

Add 300 µL Chloroform (Extraction solvent).

-

Add 300 µL 1M Sodium Bicarbonate (Neutralize excess acid/MCF).

-

-

Phase Separation:

-

Vortex and Centrifuge.[1]

-

Collect the bottom Chloroform layer (contains the methyl ester of 2-MTP).

-

Inject 1 µL into GC-MS.

-

Part 3: Instrumental Parameters (GC-MS)

System: Agilent 7890B/5977B or equivalent single quadrupole MS.

Table 1: Chromatographic Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-WAX UI or VF-WAXms (30m x 0.25mm x 0.25µm) | Polar phase resists sulfur poisoning and separates acid isomers. |

| Inlet | S/SL at 250°C | Flash vaporization. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal van Deemter efficiency. |

| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 5 min) | Slow ramp separates 2-MTP from 3-MTP isomer. |

| Transfer Line | 250°C | Prevents condensation of high boilers. |

Table 2: Mass Spectrometry (SIM Mode) Acquisition in SIM (Selected Ion Monitoring) is mandatory for trace quantification.

| Analyte | Target Ion (Quant) | Qualifier Ions | Retention Time (approx) |

| 2-MTP (Free Acid) | 75 | 47, 120 | 8.5 min |

| 2-MTP (Methyl Ester) | 75 | 61, 134 | 6.2 min |

| IS (Analog) | 89 | 61, 148 | 9.1 min |

Note: m/z 75 corresponds to the [CH3-S-CH-CH3]+ fragment, a stable carbocation characteristic of this structure.

Part 4: Visualization of Analytical Workflow

Figure 1: Decision tree for selecting between HS-SPME and MCF-Derivatization workflows based on sample matrix.

Part 5: Validation & Quality Assurance (Self-Validating System)

To ensure the protocol is "self-validating" (i.e., errors are detected immediately), implement these system suitability tests:

-

The "Isomer Resolution" Check:

-

2-MTP often co-exists with 3-(methylthio)propanoic acid.

-

Requirement: The valley height between 2-MTP and 3-MTP peaks must be < 10% of the 2-MTP peak height. If they co-elute, lower the initial oven temperature to 35°C.

-

-

The "Active Site" Check:

-

Inject a low-concentration standard (e.g., 10 ng/mL).

-

Calculate the Tailing Factor (Tf) .

-

Requirement: Tf < 1.5. If Tf > 1.5, the inlet liner is dirty (active sites adsorbing the sulfur/acid). Replace the liner with a deactivated ultra-inert wool liner.

-

-

Linearity & Limits:

-

Range: 10 ng/mL to 5000 ng/mL.

-

LOQ: Typically ~5 ng/mL (SPME) or ~20 ng/mL (LLE).

-

R²: > 0.995 required.[2]

-

References

-

Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

- Grounding: Establishes the theoretical basis for salting out and fiber selection in Protocol A.

-

Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. Link

- Grounding: The foundational text for the Methyl Chloroformate (MCF)

-

FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link

- Grounding: Provides the regulatory framework for the validation parameters (LOQ, Linearity) defined in Part 5.

-

Landaud, S., et al. (2008). Formation of volatile sulfur compounds and metabolism of methionine in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 74(4), 1221–1234. Link

- Grounding: Validates 2-MTP as a specific metabolite in methionine pathways, distinguishing it

-

PubChem. (2025).[4] Compound Summary for CID 563: 3-(Methylthio)propanoic acid. (Used for structural comparison and isomer differentiation). Link

Sources

- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 2. Solid-phase microextraction in combination with GC/MS for quantification of the major volatile free fatty acids in ewe cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced HPLC-UV Method for the Quantification of 2-(methylthio)propanoic Acid: An Application Note and Protocol

Abstract

This comprehensive technical guide provides a detailed methodology for the analysis of 2-(methylthio)propanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. Recognizing the analytical challenges associated with short-chain carboxylic acids, this document outlines a robust protocol employing pre-column derivatization to enhance chromophoric properties, thereby ensuring sensitive and reliable quantification. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering in-depth insights into method development, validation, and practical application. The protocols described herein are designed to be self-validating, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Challenge of 2-(methylthio)propanoic Acid

2-(methylthio)propanoic acid is a sulfur-containing carboxylic acid of interest in various fields, including metabolic studies and as a potential biomarker. Its analysis by HPLC, however, presents a significant challenge due to the lack of a strong chromophore in its native structure, leading to poor sensitivity with UV detectors. Furthermore, its chiral center necessitates the development of stereospecific analytical methods for enantiomeric purity assessment. This application note addresses these challenges by presenting a comprehensive strategy for both achiral and chiral analysis.

Foundational Principles: Chromatographic Strategy

The selection of an appropriate chromatographic mode is paramount for the successful separation and quantification of 2-(methylthio)propanoic acid.

Reversed-Phase Chromatography for Achiral Analysis

For the routine quantification of 2-(methylthio)propanoic acid, reversed-phase HPLC is the method of choice. This technique separates molecules based on their hydrophobicity. To ensure adequate retention of the polar 2-(methylthio)propanoic acid on a nonpolar stationary phase (such as C18), the mobile phase pH must be carefully controlled. The predicted pKa of 2-(methylthio)propanoic acid is approximately 3.86[1]. By adjusting the mobile phase pH to be at least two units below the pKa (i.e., pH < 1.86), the carboxylic acid group will be fully protonated, rendering the molecule less polar and promoting its interaction with the stationary phase.

Chiral Chromatography for Enantiomeric Separation

Given that 2-(methylthio)propanoic acid possesses a chiral center, distinguishing between its enantiomers is often a critical requirement in pharmaceutical development and stereoselective synthesis. Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are a versatile option for the separation of a wide range of chiral compounds, including arylpropionic acids[2][3]. An alternative, indirect approach involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[4][5].

Enhancing Detection: The Necessity of Derivatization

The inherent poor UV absorbance of 2-(methylthio)propanoic acid necessitates a strategy to improve its detectability. Pre-column derivatization with a UV-active labeling agent is a well-established technique to overcome this limitation. This involves a chemical reaction that attaches a chromophore to the analyte prior to its injection into the HPLC system.

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for the HPLC analysis of 2-(methylthio)propanoic acid, from sample receipt to data analysis.

Caption: HPLC analysis workflow for 2-(methylthio)propanoic acid.

Detailed Protocols

Protocol 1: Achiral Analysis by Reversed-Phase HPLC

This protocol details a method for the quantification of total 2-(methylthio)propanoic acid.

5.1.1. Materials and Reagents

-

2-(methylthio)propanoic acid standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

Derivatizing agent (e.g., p-bromophenacyl bromide)

-

Triethylamine (or other suitable base)

5.1.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of gradient elution and UV detection. |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile reversed-phase column suitable for the retention of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase ensures the protonation of the carboxylic acid group, leading to better retention. Formic acid is MS-compatible[6][7]. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient Elution | 10% B to 90% B over 15 minutes | A gradient elution is recommended to ensure the elution of the derivatized analyte with a good peak shape and to clean the column of any late-eluting components. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | Dependent on the chosen derivatizing agent (e.g., ~260 nm for p-bromophenacyl derivatives) | The detection wavelength should be set to the absorbance maximum of the chromophore introduced during derivatization. |

| Injection Volume | 10 µL | A standard injection volume. |

5.1.3. Sample Preparation: Pre-column Derivatization

-

Standard Preparation: Prepare a stock solution of 2-(methylthio)propanoic acid in acetonitrile. Create a series of calibration standards by diluting the stock solution.

-

Sample Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interferences.

-

Derivatization Reaction: To a known volume of the standard or extracted sample, add an excess of the derivatizing agent and a suitable catalyst (e.g., triethylamine). Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.

-

Quenching and Dilution: After the reaction is complete, quench any remaining derivatizing agent and dilute the sample to a suitable concentration with the mobile phase.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral Separation by HPLC

This protocol provides a starting point for the enantiomeric separation of 2-(methylthio)propanoic acid.

5.2.1. Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system is sufficient. |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) | These columns have demonstrated broad selectivity for a variety of chiral compounds, including those with carboxylic acid functionalities[2]. |

| Mobile Phase | Hexane/Isopropanol with a small percentage of a carboxylic acid (e.g., 0.1% Trifluoroacetic Acid) | Normal-phase chromatography is often employed for chiral separations on polysaccharide-based CSPs. The acidic modifier helps to improve peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | The flow rate should be optimized to achieve the best resolution between the enantiomers. |

| Column Temperature | 25 °C | Temperature can influence chiral recognition; therefore, it should be controlled. |

| Detection Wavelength | As per achiral method (after derivatization) or low UV (e.g., 210-220 nm) for underivatized analyte | If the analyte is not derivatized, detection at a low wavelength may be possible, albeit with lower sensitivity. |

| Injection Volume | 10 µL | A standard injection volume. |

5.2.2. Sample Preparation

If derivatization is not employed, sample preparation may involve a simple dilution and filtration step. For complex matrices, the extraction procedures outlined in the achiral method should be followed.

Method Validation: Ensuring Trustworthiness

A self-validating system is one that provides confidence in its results through rigorous validation. The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][8].

6.1. Validation Parameters

The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format. The results of the method validation should be presented with acceptance criteria to demonstrate the suitability of the method for its intended purpose.

Conclusion

The HPLC methods detailed in this application note provide a comprehensive framework for the reliable analysis of 2-(methylthio)propanoic acid. By addressing the key analytical challenges of poor UV absorbance and chirality, these protocols offer a robust and validated approach for researchers and scientists in various industries. The emphasis on the rationale behind experimental choices and adherence to international validation standards ensures the generation of high-quality, trustworthy data.

References

- SIELC Technologies. (2018). Separation of Propanoic acid, 2-methylpropyl ester on Newcrom R1 HPLC column.

-

Frontiers in Microbiology. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

-

Journal of Analytical Methods in Chemistry. (2015). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

-

PubMed Central (PMC). (2016). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Retrieved from [Link]

-

LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]

-

Journal of Separation Science. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

PubChem. 3-(Methylthio)propanoic acid. Retrieved from [Link]

-

SIELC Technologies. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Propanoic acid, 2-methyl-. Retrieved from [Link]

-

ChemRxiv. (2020). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

-

MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

-

Semantic Scholar. (2007). A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols in the presence of 2-(1H-benzotri. Retrieved from [Link]

-

ChemRxiv. (2020). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

ResearchGate. (2020). Influence of UV Radiation on the Spectral Properties of 2-METYL-4-Chlorophenoxy Propionic Acids. Retrieved from [Link]

-

Edith Cowan University Research Online. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]

-

MDPI. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 2-(methylthio)propionic acid | 58809-73-7 [chemicalbook.com]

- 2. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. Propanoic acid, 2-methylpropyl ester | SIELC Technologies [sielc.com]

- 7. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. hplc.eu [hplc.eu]

Introduction: The Analytical Challenge of a Key Sulfur-Containing Carboxylic Acid

Application Note: A Robust Gas Chromatography-Mass Spectrometry Method for the Analysis of 2-(methylthio)propanoic acid

2-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid of significant interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker in metabolic studies. Its accurate and sensitive quantification is crucial for understanding its role in these systems. However, direct analysis of 2-(methylthio)propanoic acid by gas chromatography (GC) is hampered by its inherent physicochemical properties. The presence of a polar carboxyl group leads to low volatility and a tendency for adsorption on active sites within the GC system, resulting in poor peak shape, low sensitivity, and unreliable quantification[1][2].

To overcome these challenges, a derivatization step is essential to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis[1][2]. This application note presents a detailed and robust protocol for the analysis of 2-(methylthio)propanoic acid using gas chromatography-mass spectrometry (GC-MS) following derivatization. We will focus on the widely used and highly effective silylation technique, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group[2].

The Rationale for Silylation: Enhancing Volatility and Chromatographic Performance

Silylation is a cornerstone of derivatization in GC for compounds containing active hydrogens, such as those in carboxyl, hydroxyl, and amine groups[2]. The reaction involves a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which quantitatively replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.

The resulting TMS-ester of 2-(methylthio)propanoic acid exhibits significantly increased volatility and reduced polarity compared to the parent compound. This transformation is critical for achieving sharp, symmetrical peaks and enabling sensitive detection by GC-MS. The TMS derivative is also more thermally stable, preventing on-column degradation and ensuring reproducible results.

Experimental Workflow: From Sample to Data

The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification of 2-(methylthio)propanoic acid. The key stages include sample preparation, derivatization, and GC-MS analysis. Each step is critical for the overall success of the method.

Sources

Application Note: Strategic Utilization of 2-(Methylthio)propanoic Acid in Pharmaceutical Synthesis

[1]

Abstract

2-(Methylthio)propanoic acid (2-MTPA), specifically the

Chemical Profile & Strategic Utility

Identity and Distinction

It is imperative to distinguish 2-MTPA from its common isomer to ensure synthetic fidelity.[1]

| Feature | 2-(Methylthio)propanoic Acid | 3-(Methylthio)propanoic Acid |

| Structure | ||

| CAS | 58809-73-7 (Racemic) / 26995-91-5 (S) | 646-01-5 |

| Role | Chiral Synthon, Bioisostere | Methionine Metabolite, Flavor |

| Reactivity | Stable |

Pharmacophore Utility

In drug design, 2-MTPA is utilized to:

-

Modulate Lipophilicity: The

group is significantly more lipophilic ( -

Bioisosterism: It acts as a cysteine or methionine mimic restricted to a shorter chain length, often used in Proteolysis Targeting Chimeras (PROTACs) linkers or kinase inhibitor side chains.

-

Metabolic Blocking: The steric bulk of the

-methyl group combined with the sulfur atom can block metabolic hydrolysis at the adjacent carbonyl center.

Protocol A: Enantioselective Amide Coupling

Objective: To couple (S)-2-(methylthio)propanoic acid with a heteroaryl amine while maintaining enantiomeric excess (ee).

Challenge: The

Reaction Workflow Diagram

Figure 1: Optimized workflow for enantioselective amide coupling of 2-MTPA.

Step-by-Step Methodology

Reagents:

-

(S)-2-(methylthio)propanoic acid (1.0 equiv)[1]

-

Heteroaryl amine (1.1 equiv)

-

HATU (1.1 equiv) - Chosen for fast kinetics to minimize racemization time.[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Preparation (Stench Control): Perform all operations in a well-ventilated fume hood. Prepare a bleach (sodium hypochlorite) bath for neutralizing glassware.

-

Activation: In a flame-dried round-bottom flask, dissolve (S)-2-MTPA (10 mmol) in anhydrous DMF (30 mL). Cool the solution to 0°C using an ice bath.

-

Scientific Rationale: Low temperature is critical. The rate of racemization (

) decreases significantly at 0°C compared to RT.

-

-

Base Addition: Add DIPEA (25 mmol) dropwise. Stir for 5 minutes.

-

Coupling Agent: Add HATU (11 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated O-azabenzotriazole ester.[1]

-

Amine Addition: Add the heteroaryl amine (11 mmol) slowly.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor consumption of acid by TLC (System: 5% MeOH in DCM).

-

Workup:

-

Pour the reaction mixture into ice-cold 0.5M HCl (100 mL). Acidic quench prevents further racemization during workup.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layers with saturated

(removes unreacted acid), water, and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

Protocol B: Synthesis of 1,2,4-Triazole Scaffolds

Objective: To convert 2-MTPA into a 3-(1-(methylthio)ethyl)-1,2,4-triazole derivative, a common pharmacophore in antifungal and agrochemical agents.[1]

Reaction Pathway[1][2]

Figure 2: Synthetic route from 2-MTPA to triazole heterocycles.[1][2]

Step-by-Step Methodology

-

Esterification: Convert 2-MTPA to Methyl 2-(methylthio)propionate using

in MeOH (Reflux, 2h). -

Hydrazide Formation: React the methyl ester with Hydrazine Hydrate (excess) in Ethanol at reflux for 4 hours.

-

Checkpoint: Isolate 2-(methylthio)propanehydrazide as a solid.[1] Recrystallize from ethanol.

-

-

Cyclization (The Einhorn-Brunner Variation):

-

Mix the hydrazide (1.0 equiv) with an appropriate nitrile (e.g., benzonitrile) and catalytic potassium carbonate.

-

Heat to 120°C in a sealed tube or use microwave irradiation (150°C, 20 min).

-

Result: Formation of the 3,5-disubstituted-1,2,4-triazole ring.[1]

-

Safety & Handling (The "Stench" Factor)

Working with 2-MTPA requires strict adherence to odor control protocols to prevent facility contamination.[1]

| Hazard | Control Measure |

| Odor (Stench) | Use a Bleach Trap .[1] All rotary evaporator exhaust must bubble through a 10% NaOCl solution. |

| Skin Contact | Wear double nitrile gloves. The compound is lipophilic and penetrates skin rapidly. |

| Spill | Cover immediately with activated charcoal, then treat with dilute bleach. Do not wipe with paper towels initially (increases surface area for evaporation). |

References

Application Note: 2-(Methylthio)propanoic Acid as a Strategic Building Block

Executive Summary

2-(Methylthio)propanoic acid (CAS 58809-73-7), also known as 2-methylthiopropionic acid, is a bifunctional building block characterized by a carboxylic acid tail and an

This guide details the utility of 2-(methylthio)propanoic acid in synthesizing cooling sensation agents (physiological coolants) , flavor esters , and pharmaceutical intermediates . It provides validated protocols for amide coupling and controlled oxidation, addressing the specific challenge of preventing sulfur over-oxidation during functionalization.

Chemical Profile & Reactivity

The molecule possesses a chiral center at the C2 position. Commercial supplies are typically racemic, though enzymatic resolution is possible. The sulfur atom at the

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(methylsulfanyl)propanoic acid | |

| CAS Number | 58809-73-7 | Distinct from 3-isomer (CAS 646-01-5) |

| Molecular Formula | C | MW: 120.17 g/mol |

| Boiling Point | 104 °C (8 Torr) | High vacuum required for distillation |

| Density | 1.16 g/cm | Denser than water |

| pKa | ~3.86 (Predicted) | Slightly stronger acid than propionic acid due to S-inductive effect |

| Appearance | Colorless to pale yellow liquid | Pungent sulfur/fatty odor |

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from 2-(methylthio)propanoic acid.

Figure 1: Divergent synthesis pathways. The

Critical Application: Physiological Cooling Agents

A primary application of 2-(methylthio)propanoic acid is in the synthesis of

Protocol A: Amide Coupling (General Procedure)

Objective: Synthesize a 2-(methylthio)propanamide derivative (e.g., coupling with a piperidine or secondary amine). Challenge: Prevent sulfur poisoning of metal catalysts (if used) and avoid racemization.

Materials

-

Substrate: 2-(Methylthio)propanoic acid (1.1 equiv)

-

Amine: Target secondary amine (e.g., 2-substituted piperidine) (1.0 equiv)

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Base:

-Diisopropylethylamine (DIPEA)[4] -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under N

, dissolve 2-(methylthio)propanoic acid (1.1 equiv) in anhydrous DCM (0.2 M concentration). -

Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. Stir for 10 minutes.

-

Coupling: Add the coupling agent (HATU, 1.2 equiv). Stir at 0 °C for 30 minutes to form the active ester.

-

Expert Tip: Avoid using thionyl chloride (

) for activation if possible, as the thioether sulfur can attack the acyl chloride intermediate, forming a cyclic sulfonium species that complicates the reaction.

-

-

Amine Addition: Add the amine (1.0 equiv) dissolved in minimal DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO

; sulfur compounds oxidize/stain rapidly). -

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (cold), sat. NaHCO

, and brine. -

Purification: Dry over Na

SO

Application: Controlled Oxidation (Sulfoxides vs. Sulfones)

The sulfur atom can be selectively oxidized to the sulfoxide (chiral) or sulfone. Sulfoxides of this moiety are often investigated for their bioisosteric relationship to carbonyls or for altering solubility profiles.

Protocol B: Chemoselective Oxidation to Sulfoxide

Objective: Oxidize the sulfide to sulfoxide without over-oxidation to sulfone.[5]

Materials

-

Substrate: 2-(Methylthio)propanoic acid derivative (ester or amide preferred to protect the acid).

-

Oxidant: 30% Hydrogen Peroxide (H

O -

Solvent: Glacial Acetic Acid (AcOH).[6]

Step-by-Step Methodology

-

Dissolution: Dissolve the sulfide substrate (1.0 mmol) in glacial acetic acid (2 mL).

-

Oxidant Addition: Cool to 0 °C. Add 30% H

O-

Critical Control: Do not add excess oxidant.[5] The reaction from Sulfoxide

Sulfone is slower but will occur with excess reagent and heat.

-

-

Stirring: Stir at room temperature for 1–3 hours.

-

Quenching: Quench with saturated aqueous Na

SO -

Extraction: Extract with DCM. The sulfoxide is more polar; ensure the aqueous layer is thoroughly extracted.

Figure 2: Decision logic for preventing over-oxidation during sulfoxide synthesis.

Safety & Handling (Expert Insights)

-

Odor Control: Like most low-molecular-weight sulfides, 2-(methylthio)propanoic acid has a potent, disagreeable odor (cabbage/garlic).

-

Protocol: All transfers must occur in a fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) prior to removal from the hood to oxidize residual sulfide to odorless sulfone/sulfate.

-

-

Corrosivity: The substance is corrosive (Skin Corr. 1B). It causes severe skin burns and eye damage. Double-gloving (Nitrile) and face shields are recommended during neat handling.

References

-

Flavor & Fragrance Usage: The Good Scents Company. Methyl 2-(methylthio)propionate and related esters.[3][7]Link

-

Amide Synthesis (Cooling Agents): Givaudan SA. Cooling sensation compositions. WO2022028726A1. (Describes the coupling of 2-(methylthio)propanoic acid with amines). Link

-

Oxidation Methodologies: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules 2010, 15(10), 6619-6629. Link

-

Chemical Properties: ChemicalBook. 2-(Methylthio)propionic acid Product Description.[4]Link

Sources

- 1. 58809-73-7 CAS MSDS (2-(methylthio)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(methylthio)propionic acid | 58809-73-7 [chemicalbook.com]

- 3. methyl 2-(methyl thio) propionate [thegoodscentscompany.com]

- 4. WO2022028726A1 - Cooling sensation compositions - Google Patents [patents.google.com]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 [thegoodscentscompany.com]

Application Note: Derivatization Strategies for the Chromatographic Analysis of 2-(methylthio)propanoic Acid

Abstract

This application note provides a comprehensive technical guide on the derivatization of 2-(methylthio)propanoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the underlying chemical principles guiding the selection of derivatization strategies, offering detailed, field-proven protocols for esterification and silylation for GC-MS, as well as chromophore tagging for HPLC-UV/Vis or fluorescence detection. Furthermore, this guide addresses the chiral nature of 2-(methylthio)propanoic acid, presenting methodologies for enantiomeric resolution. This document is intended for researchers, scientists, and professionals in drug development and metabolomics who require precise and reliable quantification of this thioether-containing carboxylic acid.

Introduction: The Analytical Challenge of 2-(methylthio)propanoic Acid

2-(methylthio)propanoic acid is a chiral carboxylic acid containing a thioether linkage. Its analysis is of interest in various fields, including metabolism studies and as a potential biomarker. However, the inherent physicochemical properties of this molecule present significant analytical challenges. Its polarity and low volatility make it unsuitable for direct analysis by gas chromatography.[1] While amenable to liquid chromatography, it lacks a strong chromophore, resulting in poor sensitivity with common UV/Vis detectors.

Derivatization is a chemical modification technique that converts the analyte into a product with properties more suitable for a given analytical method.[2] For 2-(methylthio)propanoic acid, derivatization is essential to:

-

Increase Volatility and Thermal Stability for GC Analysis: By converting the polar carboxyl group into a less polar and more volatile ester or silyl ester, the compound can be readily analyzed by GC-MS.

-

Enhance Detection for HPLC Analysis: By attaching a chromophoric or fluorophoric tag to the carboxylic acid functional group, the sensitivity of UV/Vis or fluorescence detection can be dramatically improved.

-

Enable Chiral Separation: Derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column.